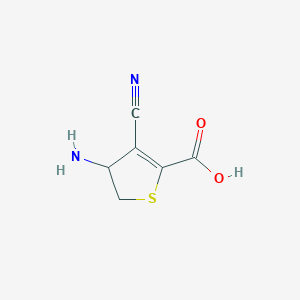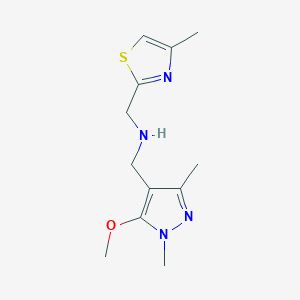
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for synthesizing various thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction, due to its simplicity and high yield, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 4-Amino-3-cyano-5-methylthiophene-2-carboxylic acid
- 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxamide
Uniqueness
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and cyano groups provides a versatile platform for further chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3-amino-4-cyano-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-1-3-4(8)2-11-5(3)6(9)10/h4H,2,8H2,(H,9,10) |
InChI Key |
YNIYVGOJZKMELR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(S1)C(=O)O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)





![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)






